methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate
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Overview
Description
Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate is a complex organic compound that belongs to the class of chromenone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate typically involves multi-step organic reactions. The process may start with the preparation of the chromenone core, followed by the introduction of the dimethoxyphenyl and oxobutanoate groups. Common reagents used in these reactions include methanol, dimethoxybenzene, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing gene expression. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate
- Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxopentanoate
Uniqueness
Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate stands out due to its unique combination of functional groups, which may confer specific biological activities and chemical reactivity.
Conclusion
This compound is a compound with significant potential in various scientific fields. Further research is needed to fully understand its properties and applications.
Properties
Molecular Formula |
C24H24O9 |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
methyl 2-(7,8-dimethoxy-2-oxochromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate |
InChI |
InChI=1S/C24H24O9/c1-28-18-8-6-13(10-20(18)30-3)17(25)11-16(24(27)32-5)15-12-21(26)33-22-14(15)7-9-19(29-2)23(22)31-4/h6-10,12,16H,11H2,1-5H3 |
InChI Key |
UVDXSNPODWVQRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC(C2=CC(=O)OC3=C2C=CC(=C3OC)OC)C(=O)OC)OC |
Origin of Product |
United States |
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